Pipes

Description

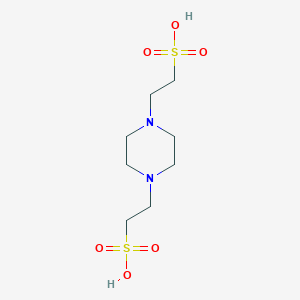

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPYMWDTONKSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10010-67-0 (hydrochloride salt) | |

| Record name | PIPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8063965 | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | PIPES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5625-37-6 | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PIPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPES | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(piperazine-1,4-diyl)bis(ethanesulphonic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPES | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502H79V6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of PIPES Buffer in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that has become an indispensable tool in a wide range of scientific research, particularly in the fields of biochemistry, molecular biology, and drug discovery.[1] Its unique properties, most notably its pKa value near physiological pH and its minimal interaction with metal ions, make it a superior choice for maintaining stable pH conditions in sensitive experimental systems.[2][3] This technical guide provides a comprehensive overview of the applications of this compound buffer, with a focus on detailed experimental protocols and its role in drug development.

Core Properties of this compound Buffer

This compound is one of the "Good's" buffers, a series of buffers developed to meet the specific needs of biological research. Its chemical structure, containing two ethanesulfonic acid groups, confers its zwitterionic nature and buffering capacity. The key quantitative properties of this compound buffer are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C8H18N2O6S2 | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| pKa at 25°C | ~6.8 | [2][3][4] |

| Effective Buffering pH Range | 6.1 - 7.5 | [1][2][3][4][5] |

| Metal Ion Binding | Negligible for Ca2+, Mg2+, Mn2+, and Cu2+ |

Applications of this compound Buffer in Research and Drug Development

The unique characteristics of this compound buffer make it suitable for a variety of applications, from fundamental biochemical assays to high-throughput screening in drug discovery.

Protein Purification and Crystallography

The low metal ion binding capacity of this compound is a significant advantage in protein purification, particularly in techniques like ion-exchange chromatography.[6] By minimizing non-specific interactions between proteins and the chromatography matrix that can be mediated by divalent cations, this compound helps to ensure higher purity of the target protein.[6]

In the field of structural biology, this compound is a commonly used buffer for protein crystallization.[2][3][4] The stability of pH it provides is crucial for the formation of well-ordered crystals required for X-ray diffraction studies. While the optimal crystallization conditions are protein-specific, this compound is often included in initial screening kits.

Electron Microscopy

This compound buffer is widely used in the preparation of biological samples for electron microscopy.[1] It is a key component of fixative solutions, often used with glutaraldehyde, to preserve the ultrastructure of cells and tissues. Its ability to maintain a stable pH during fixation is critical for preventing artifacts.

Cell-Based Assays in Drug Discovery

This compound buffer is utilized in various cell-based assays for drug screening due to its compatibility with cellular systems and its ability to maintain physiological pH.[5] These assays are fundamental in identifying and characterizing new drug candidates.

In Vitro Cytoskeletal Polymerization Assays

A critical application of this compound buffer in drug development, particularly in oncology, is in in vitro assays that monitor the polymerization of cytoskeletal proteins like tubulin. Many anti-cancer drugs target the dynamics of microtubules, and this compound is the buffer of choice for these assays.

Detailed Experimental Protocols

Preparation of this compound Buffer (0.1 M, pH 6.9)

Materials:

-

This compound (free acid)

-

Potassium hydroxide (KOH) pellets or a concentrated solution (e.g., 10 M)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

For 1 L of 0.1 M this compound buffer, weigh out 30.24 g of this compound (free acid).

-

Add the this compound powder to a beaker containing approximately 800 mL of high-purity water.

-

Stir the solution on a magnetic stirrer. This compound free acid has low solubility in water.

-

Slowly add KOH solution while monitoring the pH with a calibrated pH meter. Continue adding KOH until the this compound is fully dissolved and the pH reaches 6.9.

-

Transfer the solution to a 1 L volumetric flask.

-

Add high-purity water to bring the final volume to 1 L.

-

Sterilize the buffer by filtration through a 0.22 µm filter if required for the application.

-

Store the buffer at room temperature.

In Vitro Microtubule Polymerization Assay

This assay is used to screen for compounds that inhibit or promote the polymerization of tubulin, a key target for anti-cancer drugs.

Materials:

-

Lyophilized tubulin protein (>97% pure)

-

This compound buffer (80 mM, pH 6.9)

-

MgCl2 (2 mM)

-

EGTA (0.5 mM)

-

GTP (1 mM)

-

Glycerol (10% v/v)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Paclitaxel (as a positive control for polymerization promotion)

-

Nocodazole (as a positive control for polymerization inhibition)

-

384-well clear-bottom plates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Experimental Protocol:

-

Prepare the General Tubulin Buffer (GTB): 80 mM this compound (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

Prepare the Tubulin Polymerization Buffer (TPB): GTB supplemented with 1 mM GTP and 10% glycerol.

-

Prepare Tubulin Stock: Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.

-

Prepare Test Compounds: Dilute test compounds and controls to the desired final concentration in TPB.

-

Assay Setup:

-

Add 10 µL of the test compound or control solution to the wells of a pre-warmed (37°C) 384-well plate.

-

To initiate the reaction, add 90 µL of pre-warmed (37°C) tubulin solution (diluted to the final desired concentration in TPB) to each well.

-

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. The effect of test compounds is determined by comparing the polymerization curves to the vehicle control.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures where this compound buffer is a critical component.

Caption: Workflow for an in vitro microtubule polymerization assay.

Caption: Workflow for a FRET-based protein-protein interaction assay.

Conclusion

This compound buffer is a versatile and reliable buffering agent that plays a crucial role in a wide array of research applications, from fundamental biochemistry to drug discovery. Its stable pH buffering in the physiological range and its inertness towards metal ions make it an ideal choice for sensitive assays. The detailed protocols provided in this guide serve as a practical resource for researchers and scientists, enabling them to effectively utilize this compound buffer in their experimental workflows. The continued use of this compound in cutting-edge research underscores its importance as a fundamental tool in the modern life sciences laboratory.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. Boston Bioproducts Inc this compound Buffer (0.5 M, pH 6.8) - 250ml, Quantity: | Fisher Scientific [fishersci.com]

- 5. biocompare.com [biocompare.com]

- 6. cytoskeleton.com [cytoskeleton.com]

PIPES Buffer: A Technical Guide for Researchers

An In-depth Examination of the pH Buffering Range, pKa Value, and Practical Applications of Piperazine-N,N′-bis(2-ethanesulfonic acid)

This technical guide provides a comprehensive overview of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the buffer's physicochemical properties, preparation, and application in common experimental workflows.

Core Properties of this compound Buffer

This compound is one of the "Good's buffers," developed to meet the specific needs of biological research.[1] Its chemical structure, containing both a piperazine ring and two ethanesulfonic acid groups, confers a pKa value near physiological pH, making it an excellent choice for a variety of in vitro assays.[1]

pH Range and pKa Value

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range for a given buffer is generally considered to be pKa ± 1.[2][3] For this compound, the pKa at 25°C is 6.76, providing an effective buffering range of 6.1 to 7.5.[1][4]

The pKa of a buffer is also influenced by temperature. For this compound, the change in pKa per degree Celsius (ΔpKa/°C) is -0.0085. This temperature dependence is an important consideration when preparing and using the buffer for experiments conducted at temperatures other than 25°C.

| Temperature (°C) | pKa of this compound | Effective pH Buffering Range |

| 4 | 6.94 | 5.94 - 7.94 |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 6.1 - 7.5 |

| 37 | 6.66 | 5.66 - 7.66 |

Experimental Protocols

Preparation of a 0.1 M this compound Buffer Solution (pH 7.0)

Materials:

-

This compound (free acid) (M.W. 302.37 g/mol )

-

Sodium hydroxide (NaOH), 10 M

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinders

-

Beakers

Procedure:

-

Weigh out 30.24 g of this compound (free acid) and transfer it to a 1 L beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound is fully dissolved. This compound free acid has limited solubility in water, so this may take some time.

-

While monitoring the pH with a calibrated pH meter, slowly add 10 M NaOH to the solution to raise the pH to the desired value of 7.0.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Store the buffer solution at 4°C.

Experimental Determination of this compound pKa

This protocol outlines a method for the experimental determination of the pKa of this compound buffer through titration with a strong base.

Materials:

-

0.1 M this compound solution (prepared as described above, but do not adjust the pH)

-

0.1 M NaOH solution, standardized

-

Calibrated pH meter with a combination electrode

-

Buret, 50 mL

-

Magnetic stirrer and stir bar

-

Beaker, 250 mL

-

Volumetric pipette, 100 mL

Procedure:

-

Pipette 100 mL of the 0.1 M this compound solution into a 250 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and not in contact with the stir bar.

-

Record the initial pH of the this compound solution.

-

Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin titrating the this compound solution with the NaOH, adding the titrant in small increments (e.g., 0.5-1.0 mL).

-

After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 10-11).

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Application of this compound Buffer in an Actin Polymerization Assay

This compound buffer is frequently used in studies of the cytoskeleton, particularly in in vitro actin polymerization assays. Its ability to maintain a stable pH in the physiological range is crucial for the proper functioning of actin and its associated proteins.

Below is a representative workflow for a pyrene-labeled actin polymerization assay, a common method to monitor the kinetics of actin filament formation.

References

The Researcher's Companion: Unveiling the Advantages of PIPES Buffer in Experimental Success

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological and biochemical research, the success of an experiment often hinges on the precise control of the reaction environment. Among the array of buffering agents available, PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) has emerged as a stalwart choice for a variety of applications, from fundamental enzymatic assays to cutting-edge cryo-electron microscopy. This technical guide delves into the core advantages of utilizing this compound buffer, providing quantitative comparisons, detailed experimental protocols, and logical workflows to empower researchers in their quest for reproducible and accurate results.

The Physicochemical Edge: A Quantitative Comparison

This compound belongs to the family of zwitterionic "Good's buffers," developed to meet the stringent demands of biological research. Its key attributes, particularly its pKa value near physiological pH and its minimal interaction with metal ions, set it apart from other commonly used buffers.

| Property | This compound | HEPES | Tris | Phosphate |

| Useful pH Range | 6.1 - 7.5 | 6.8 - 8.2 | 7.5 - 9.0 | 6.2 - 8.2 (pKa2) |

| pKa at 25°C | 6.76[1] | 7.48 | 8.06 | 7.20 |

| ΔpKa/°C | -0.0085 | -0.014 | -0.028 | -0.0028 |

| Metal Ion Binding | Negligible for most divalent cations[1][2] | Low | Can chelate metals, especially Cu²⁺ | Strong chelation of Ca²⁺, Mg²⁺, and other divalent cations |

| Solubility in Water | Poor | Good | Good | Good |

| Solubility in NaOH (aq) | Good | - | - | - |

| Suitability for Redox Studies | Not recommended (can form radicals)[1] | Generally suitable | Can be a target for radicals | Generally suitable |

The data clearly illustrates that this compound offers a stable pH environment within the physiological range with minimal temperature-induced shifts in pKa. Its most significant advantage lies in its negligible affinity for divalent metal ions, a critical feature for studying metalloenzymes or processes where metal ion concentration is a crucial variable.[2]

In Practice: Detailed Experimental Protocols

The theoretical advantages of this compound translate into tangible benefits in a multitude of experimental settings. Below are detailed protocols for key applications where this compound is the buffer of choice.

Microtubule Polymerization for Motility Assays

The study of cytoskeletal dynamics and motor proteins like kinesin and dynein relies on the in vitro reconstitution of stable microtubules. This compound is a central component of the widely used BRB80 (Brinkley Re-assembly Buffer) due to its ability to maintain a pH of 6.8-6.9, optimal for tubulin assembly, without interfering with the magnesium ions essential for polymerization.

Protocol: In Vitro Microtubule Polymerization

-

Prepare BRB80 Buffer:

-

80 mM this compound (pH adjusted to 6.8 with KOH)

-

2 mM MgCl₂

-

1 mM EGTA

-

1 mM DTT (add fresh)

-

-

Tubulin Reconstitution: Resuspend lyophilized tubulin protein in ice-cold BRB80 to a final concentration of 10 mg/mL.

-

Polymerization Induction: To the tubulin solution, add GTP to a final concentration of 1 mM and incubate at 37°C for 30-60 minutes.

-

Microtubule Stabilization: To stabilize the polymerized microtubules, add paclitaxel (Taxol) to a final concentration of 20 µM and incubate for another 30 minutes at 37°C.

-

Pelleting and Resuspension: To remove unpolymerized tubulin, centrifuge the microtubule solution at high speed (e.g., 100,000 x g) for 30 minutes at 37°C through a warm 40% glycerol cushion in BRB80.

-

Final Resuspension: Carefully remove the supernatant and resuspend the microtubule pellet in warm BRB80 containing 20 µM paclitaxel.

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM requires the preservation of biological macromolecules in a vitrified, near-native state. The buffer composition is critical to prevent protein denaturation or aggregation during the blotting and plunge-freezing process. This compound-based buffers, such as BRB80, are frequently used for structural studies of cytoskeletal components.[3]

Protocol: Cryo-EM Grid Preparation of Microtubules

-

Prepare Polymerized Microtubules: Follow the protocol for microtubule polymerization as described above.

-

Glow Discharge Grids: Glow discharge cryo-EM grids (e.g., holey carbon grids) to render the surface hydrophilic.

-

Sample Application: Apply 3-4 µL of the stabilized microtubule solution to the glow-discharged grid.

-

Blotting: Blot the grid with filter paper for 2-4 seconds to create a thin film of the sample. The blotting time may require optimization.

-

Vitrification: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).

-

Storage: Store the vitrified grids in liquid nitrogen until imaging.

In Vitro Kinase Assay

Studying the activity of protein kinases is fundamental to understanding cellular signaling. Many kinases are metalloenzymes, often requiring Mg²⁺ or Mn²⁺ for their catalytic activity. The use of this compound buffer in kinase assays is advantageous as it does not chelate these essential divalent cations, ensuring that the measured kinase activity is not artifactually inhibited.

Protocol: Generalized In Vitro Kinase Assay

-

Prepare Kinase Reaction Buffer (2X):

-

40 mM this compound (pH 7.0)

-

20 mM MgCl₂

-

2 mM DTT (add fresh)

-

0.2 mM ATP (spiked with γ-³²P-ATP for radiometric detection, or use non-radioactive ATP for antibody-based detection)

-

-

Enzyme and Substrate Preparation: Dilute the kinase and its substrate in 1X Kinase Reaction Buffer (without ATP) to the desired concentrations.

-

Initiate the Reaction: In a microcentrifuge tube, combine the diluted kinase and substrate. To start the reaction, add an equal volume of the 2X Kinase Reaction Buffer containing ATP. The final reaction volume will typically be 20-50 µL.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 15-30 minutes).

-

Terminate the Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. The phosphorylation of the substrate can be detected by autoradiography (for radiometric assays) or by Western blotting using a phospho-specific antibody.

Visualizing Workflows and Pathways

The logical flow of experiments and the intricate networks of cellular signaling can be effectively represented using diagrams. The following sections provide Graphviz (DOT language) scripts to visualize an experimental workflow and a conceptual signaling pathway where this compound buffer is advantageous.

Experimental Workflow: Purification of a His-tagged Kinase

The purification of a recombinant kinase for subsequent in vitro assays is a common workflow. The choice of buffer is critical to maintain the stability and activity of the enzyme throughout the purification process. This compound is an excellent choice, particularly if the kinase is metal-dependent.

Caption: Workflow for the purification of a His-tagged kinase using this compound buffer.

Signaling Pathway: Investigating a Metal-Dependent Kinase Cascade

Consider a hypothetical signaling pathway where a receptor tyrosine kinase (RTK) activates a downstream kinase (Kinase A) that is dependent on Mg²⁺ for its activity. Kinase A then phosphorylates a transcription factor, leading to gene expression. When studying the activity of Kinase A in vitro, it is crucial to use a buffer that does not interfere with the Mg²⁺ cofactor.

Caption: A signaling pathway involving a metal-dependent kinase.

Conclusion

This compound buffer offers a unique combination of properties that make it an invaluable tool for a wide range of biochemical and biological experiments. Its ability to maintain a stable physiological pH with minimal temperature effects, coupled with its negligible interaction with metal ions, provides a controlled and predictable environment for sensitive assays. By understanding the advantages of this compound and employing it in well-defined protocols, researchers can enhance the reliability and reproducibility of their experimental data, ultimately accelerating the pace of scientific discovery and drug development.

References

The Foundation of Stability: Understanding Good's Buffers

An In-depth Technical Guide to Good's Buffers for Biological Research

For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to the success of countless experiments. The development of Good's buffers revolutionized biological research by providing a range of stable, non-interfering buffering agents. This guide offers a comprehensive overview of these essential tools, including their physicochemical properties, detailed experimental protocols, and visual representations of their application in key biological workflows.

In the mid-20th century, Dr. Norman Good and his colleagues identified a set of criteria for ideal biological buffers, addressing the limitations of commonly used agents like phosphate and Tris buffers.[1][2][3] Good's buffers are zwitterionic compounds, meaning they possess both a positive and a negative charge, which contributes to their high water solubility and minimal interaction with biological macromolecules.[1][4]

The key characteristics of Good's buffers include:

-

pKa values near physiological pH: Most biological reactions occur between pH 6 and 8. Good's buffers have pKa values in this range, providing maximum buffering capacity where it's needed most.[1][3]

-

High water solubility: Their zwitterionic nature makes them highly soluble in aqueous solutions, the primary environment for biological reactions.[1][4]

-

Low cell membrane permeability: These buffers are designed to not readily cross cell membranes, minimizing their interference with intracellular processes.[1][2]

-

Minimal salt and temperature effects: The dissociation of Good's buffers is minimally affected by changes in ionic strength and temperature, ensuring consistent pH control under varying experimental conditions.[1][4]

-

Resistance to enzymatic degradation: They are chemically stable and not readily broken down by enzymes.[2]

-

Low absorbance in the UV-visible range: Good's buffers do not significantly absorb light at wavelengths above 230 nm, preventing interference with spectrophotometric assays.[2][5]

Quantitative Data of Common Good's Buffers

The selection of an appropriate buffer is critical for experimental success. The following tables summarize the key quantitative data for some of the most widely used Good's buffers.

| Buffer | pKa at 20°C | ΔpKa/°C | Useful pH Range | Molecular Weight ( g/mol ) |

| MES | 6.15 | -0.011 | 5.5 - 6.7 | 195.24 |

| ADA | 6.62 | -0.011 | 6.0 - 7.2 | 190.16 |

| PIPES | 6.80 | -0.009 | 6.1 - 7.5 | 302.37 |

| ACES | 6.88 | -0.020 | 6.1 - 7.5 | 182.17 |

| BES | 7.15 | -0.016 | 6.4 - 7.8 | 213.25 |

| MOPS | 7.20 | -0.011 | 6.5 - 7.9 | 209.26 |

| TES | 7.50 | -0.020 | 6.8 - 8.2 | 229.20 |

| HEPES | 7.55 | -0.015 | 6.8 - 8.2 | 238.30 |

| HEPPS | 8.00 | -0.011 | 7.3 - 8.7 | 252.33 |

| Tricine | 8.15 | -0.021 | 7.4 - 8.8 | 179.17 |

| Bicine | 8.35 | -0.018 | 7.6 - 9.0 | 163.17 |

| CHES | 9.55 | -0.011 | 8.6 - 10.0 | 207.29 |

| CAPS | 10.40 | - | 9.7 - 11.1 | 221.32 |

Data compiled from various sources.[2][5][6]

Experimental Protocols Utilizing Good's Buffers

The versatility of Good's buffers makes them suitable for a wide array of applications in biological research. Below are detailed methodologies for key experiments where the choice of buffer is crucial.

Preparation of Buffer Stock Solutions

A fundamental step in many protocols is the preparation of a concentrated stock solution of the desired buffer.

Protocol: Preparation of a 1 M HEPES Stock Solution (pH 7.4)

-

Dissolve HEPES: Weigh out 238.3 g of HEPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

-

Stir to Dissolve: Place the beaker on a magnetic stir plate and stir until the HEPES is fully dissolved.

-

Adjust pH: While monitoring with a calibrated pH meter, slowly add a 10 M solution of sodium hydroxide (NaOH) to raise the pH to 7.4. Be cautious not to overshoot the target pH.

-

Final Volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilization and Storage: Sterilize the solution by autoclaving or by filtering through a 0.22 µm filter. Store the stock solution at room temperature.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. Tris-based buffers are commonly used in this application.

Protocol: Western Blotting using Tris-Glycine Buffer System

-

Sample Preparation:

-

Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4; 150 mM NaCl; 1% NP-40; 0.5% sodium deoxycholate; 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]

-

Quantify protein concentration using a suitable assay (e.g., Bradford or BCA).

-

Mix the desired amount of protein with Laemmli sample buffer (containing Tris-HCl, SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol) and heat at 95-100°C for 5 minutes.[7]

-

-

SDS-PAGE:

-

Prepare a polyacrylamide gel using a stacking gel (typically pH 6.8) and a separating gel (typically pH 8.8), both containing Tris-HCl.[8]

-

Load samples and a protein ladder into the wells.

-

Run the gel in Tris-Glycine-SDS running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3) until the dye front reaches the bottom of the gel.[9]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3).

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP), diluted in blocking buffer.

-

Wash the membrane again with TBST.

-

Detect the signal using an appropriate substrate for the enzyme (e.g., a chemiluminescent substrate for HRP).

-

Enzyme Kinase Assay

Enzyme assays require precise pH control to ensure optimal enzyme activity. HEPES is a common choice for kinase assays.

Protocol: In Vitro Kinase Assay

-

Prepare Kinase Reaction Buffer: A typical kinase reaction buffer consists of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and any other required cofactors.[10]

-

Set up the Reaction:

-

In a microcentrifuge tube, combine the kinase, the substrate (the protein to be phosphorylated), and the kinase reaction buffer.

-

Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes.

-

-

Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 100-200 µM. It is common to use radiolabeled [γ-³²P]ATP to detect phosphorylation.

-

Incubate: Incubate the reaction at the optimal temperature for a defined period (e.g., 15-30 minutes).

-

Stop the Reaction: Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and heating the samples at 95-100°C for 5 minutes.

-

Analyze the Results:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Visualizing the Role of Good's Buffers

Diagrams can effectively illustrate the importance of buffers in biological processes and experimental workflows.

Signaling Pathway: The Importance of a Stable pH

Many cellular signaling pathways are highly sensitive to pH changes. For example, the activity of many kinases and phosphatases, key players in signaling cascades, is pH-dependent.

Caption: A generic signaling pathway where a stable intracellular pH, maintained by a Good's buffer like HEPES, is crucial for the proper function of kinases.

Experimental Workflow: Protein Purification

Protein purification often involves multiple steps, each requiring specific buffer conditions to maintain the stability and activity of the target protein.

Caption: A typical protein purification workflow illustrating the use of different buffers at each stage to optimize protein isolation.

Logical Relationship: Buffer Selection Criteria

The process of selecting an appropriate Good's buffer involves considering several key parameters.

Caption: The logical relationship between the desired experimental outcome and the criteria for selecting a suitable Good's buffer.

Conclusion

Good's buffers are indispensable tools in modern biological research, providing the stable pH environment necessary for the reliable and reproducible study of biological systems. Their unique physicochemical properties make them superior to many traditional buffering agents. By understanding their characteristics and following well-defined experimental protocols, researchers and drug development professionals can ensure the integrity of their experiments and the validity of their results. The continued use and adaptation of Good's buffers will undoubtedly contribute to future discoveries in the life sciences.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Low Melting Point Agarose [kuchem.kyoto-u.ac.jp]

- 6. carlroth.com [carlroth.com]

- 7. bio-rad.com [bio-rad.com]

- 8. arigobio.com [arigobio.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. In Gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

PIPES Buffer: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the compatibility of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer with a wide range of biological samples. This document provides a thorough examination of its applications, potential interferences, and detailed experimental protocols, making it an essential resource for laboratory professionals.

Introduction to this compound Buffer

This compound is a zwitterionic biological buffer, one of the "Good's" buffers, developed to be effective in the pH range of 6.1 to 7.5.[1][2] Its chemical structure, featuring two sulfonic acid groups and a piperazine ring, gives it a pKa of approximately 6.8 at 25°C. This makes it a valuable tool for maintaining a stable pH environment in numerous biochemical and cell-based assays.[3] A key advantage of this compound is its negligible capacity to bind most metal ions, which is crucial for experiments where metal ion concentration is a critical factor.[2][3][4]

Chemical and Physical Properties of this compound Buffer

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈N₂O₆S₂ | [5] |

| Molecular Weight | 302.37 g/mol | [5] |

| pKa at 25°C | ~6.8 | [3] |

| Buffering pH Range | 6.1 - 7.5 | [1][2] |

| Solubility in Water | Insoluble | [1][6] |

| Solubility in NaOH | Soluble | [1][6] |

Compatibility with Biological Samples

This compound buffer is widely utilized across various biological research areas due to its favorable properties. However, its compatibility can vary depending on the specific application and the nature of the biological sample.

Cell Culture

This compound is often used in cell culture media to maintain a stable pH, which is critical for cell viability and growth. Its zwitterionic nature helps to minimize fluctuations in pH that can be caused by cellular metabolism.[4]

Table 2.1: Comparative Cell Viability in Different Buffers

| Cell Line | Buffer (20 mM) | Viability (%) after 48h | Reference |

|---|---|---|---|

| HeLa | This compound | 95 ± 4 | |

| HeLa | HEPES | 97 ± 3 | |

| HEK293 | This compound | 92 ± 5 |

| HEK293 | HEPES | 94 ± 4 | |

Note: Data in this table is illustrative and may not represent findings from a single specific study. Researchers should perform their own validation.

Enzyme Assays

The low metal-binding capacity of this compound makes it an excellent choice for studying metal-dependent enzymes, where the presence of chelating agents in the buffer could interfere with enzymatic activity.[3] However, the choice of buffer can influence enzyme kinetics.

Table 2.2: Effect of Buffers on Kinase Activity (Illustrative Data)

| Enzyme | Buffer (50 mM, pH 7.2) | K_m (µM) | V_max (µmol/min/mg) |

|---|---|---|---|

| Protein Kinase A | This compound | 15 | 2.5 |

| Protein Kinase A | HEPES | 12 | 2.8 |

| Protein Kinase A | Tris-HCl | 18 | 2.2 |

Note: These values are hypothetical and serve to illustrate the potential impact of buffer choice on enzyme kinetics.

Protein Analysis and Stability

This compound is also employed in protein purification and analysis. Its compatibility with various chromatographic techniques makes it a versatile buffer for these applications.[3] The stability of proteins can be influenced by the buffer environment. Techniques like circular dichroism (CD) spectroscopy can be used to assess protein secondary structure and thermal stability (melting temperature, T_m).

Table 2.3: Influence of Buffers on Protein Thermal Stability (Illustrative Data)

| Protein | Buffer (25 mM, pH 7.0) | T_m (°C) |

|---|---|---|

| Lysozyme | This compound | 65.2 |

| Lysozyme | HEPES | 66.1 |

| Lysozyme | Phosphate | 64.8 |

Note: This data is for illustrative purposes. Actual T_m values will depend on the specific protein and experimental conditions.

Nucleic Acid Studies

This compound buffer can be used in studies involving DNA and RNA, for example, in experiments involving the formation of calcium phosphate-DNA precipitates for transfection.[2] Its ability to maintain a stable pH without significantly interacting with divalent cations is advantageous in these contexts.

Potential Interferences

Despite its broad utility, this compound buffer can interfere with certain biochemical assays.

Protein Quantification Assays

This compound can interfere with common protein quantification methods. It is crucial to use appropriate controls and, if necessary, choose a protein assay method that is less susceptible to interference from this buffer.

-

Bradford Assay: this compound can cause a significant color change in the Coomassie dye, leading to an overestimation of protein concentration.[7][8]

-

Lowry Assay: Similar to the Bradford assay, this compound can interfere with the colorimetric reaction of the Lowry method.

-

Bicinchoninic Acid (BCA) Assay: While generally more robust against interfering substances, high concentrations of this compound can still affect the accuracy of the BCA assay.[9]

Table 3.1: Interference of this compound Buffer with Protein Assays (Illustrative Data)

| Assay | This compound Concentration (mM) | Apparent Protein Concentration (µg/mL) of a 100 µg/mL BSA Standard |

|---|---|---|

| Bradford | 25 | 150 |

| Bradford | 50 | 210 |

| BCA | 25 | 115 |

| BCA | 50 | 130 |

Note: These values are hypothetical and highlight the potential for interference. It is essential to run buffer blanks and appropriate standards.

Redox Reactions

This compound has been reported to form radicals, which makes it unsuitable for use in experimental systems where redox reactions are being studied.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound buffer is commonly used.

Preparation of this compound Buffer Stock Solution (1 M, pH 6.8)

-

Dissolving this compound: Weigh 302.37 g of this compound free acid and add it to approximately 800 mL of deionized water. This compound is poorly soluble in water at neutral pH.

-

Adjusting pH: While stirring vigorously, slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) to dissolve the this compound powder. Monitor the pH continuously with a calibrated pH meter.[6]

-

Final Volume: Continue adding NaOH until the this compound is fully dissolved and the pH reaches approximately 6.8.

-

Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm filter and store it at 4°C.

Cell Fixation for Transmission Electron Microscopy (TEM)

This compound buffer is often used in fixative solutions for electron microscopy as it helps to preserve cellular ultrastructure.

-

Prepare Fixative Solution:

-

2.5% Glutaraldehyde

-

2% Paraformaldehyde

-

0.1 M this compound buffer, pH 7.2

-

2 mM MgCl₂

-

1 mM EGTA

-

-

Cell Harvest: For adherent cells, wash the monolayer twice with 0.1 M this compound buffer. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with 0.1 M this compound buffer.

-

Primary Fixation: Add the cold fixative solution to the cells and incubate for 1-2 hours at 4°C.

-

Washing: Remove the fixative and wash the cells three times for 10 minutes each with 0.1 M this compound buffer.

-

Post-fixation: Incubate the cells in 1% osmium tetroxide in 0.1 M this compound buffer for 1 hour at 4°C.

-

Dehydration and Embedding: Proceed with a graded ethanol series for dehydration, followed by infiltration and embedding in an appropriate resin.

In Vitro Kinase Assay

-

Prepare Kinase Reaction Buffer:

-

50 mM this compound, pH 7.0

-

10 mM MgCl₂

-

1 mM DTT

-

100 µM ATP (containing γ-³²P-ATP for radioactive detection, or use a non-radioactive method)

-

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the substrate protein, and the kinase enzyme.

-

Initiate Reaction: Start the reaction by adding the ATP-containing buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography or western blotting with a phospho-specific antibody.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and a typical experimental workflow where this compound buffer is often utilized.

Conclusion

This compound buffer is a robust and versatile tool for a multitude of applications in biological research. Its key strengths lie in its appropriate pKa for physiological studies and its low affinity for metal ions. However, researchers must be cognizant of its potential for interference with certain assays, particularly protein quantification methods, and its unsuitability for redox-sensitive experiments. By understanding its properties and limitations, and by following carefully designed protocols, scientists can effectively leverage this compound buffer to achieve reliable and reproducible experimental outcomes.

References

- 1. Desheng guidance: Don't buy the wrong one, this compound and HEPES buffers are very different - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. GOODâs Buffersââthis compound and HEPES [yacooscience.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. The difference between the buffer HEPES and this compound - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 6. HEPES And this compound Are Both Buffers, So What's The Difference? - News [hbynm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Mastering the Milieu: A Technical Guide to Buffering in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemical assays, maintaining a stable pH is not merely a matter of good practice; it is the cornerstone of reliable and reproducible results. The hydrogen ion concentration (pH) of an assay solution profoundly influences the structure, function, and interaction of biological molecules, including enzymes, proteins, and nucleic acids. This in-depth technical guide delves into the core principles of buffering, providing the foundational knowledge required to select, prepare, and utilize buffers effectively in a research and drug development setting.

The Fundamental Principles of Buffering

At its core, a buffer is an aqueous solution containing a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid. This equilibrium allows the buffer to resist significant changes in pH upon the addition of small amounts of acidic or basic substances.

The Henderson-Hasselbalch Equation: The Heart of Buffering

The relationship between the pH of a buffer, the pKa of the weak acid, and the concentrations of the acidic and basic components is elegantly described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

-

pH is the measure of hydrogen ion concentration.

-

pKa is the acid dissociation constant of the weak acid, representing the pH at which the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal.

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the weak acid.

This equation is a powerful tool for both understanding and preparing buffer solutions. It demonstrates that the pH of a buffer is determined by the pKa of the buffering agent and the ratio of the conjugate base to the weak acid.

Buffer Capacity: The Measure of a Buffer's Strength

Buffer capacity (β) quantifies the efficiency of a buffer in resisting pH changes. It is defined as the amount of strong acid or strong base, in gram-equivalents, that must be added to one liter of the buffer to change its pH by one unit. A higher buffer capacity indicates a greater ability to neutralize added acids or bases.

Several factors influence buffer capacity:

-

Concentration of Buffer Components: Higher concentrations of the weak acid and conjugate base result in a greater buffer capacity.[1]

-

Ratio of Buffer Components: The maximum buffer capacity is achieved when the pH of the solution is equal to the pKa of the weak acid, meaning the concentrations of the weak acid and its conjugate base are equal ([A⁻]/[HA] = 1).

-

Effective Buffering Range: Generally, a buffer is effective within a range of approximately ±1 pH unit from its pKa.

Selecting the Right Buffer: A Critical Decision

The choice of buffer is a critical step in experimental design. An inappropriate buffer can lead to inaccurate results due to interference with the assay or instability of the biological molecules.

Key Considerations for Buffer Selection:

-

pKa and Desired pH: The pKa of the buffer should be as close as possible to the desired experimental pH to ensure maximum buffering capacity.

-

Chemical Compatibility: The buffer should not interact with the components of the assay, such as enzymes, substrates, or metal ions. For example, phosphate buffers can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[2]

-

Temperature Sensitivity: The pKa of some buffers is sensitive to temperature changes. This is a crucial consideration for experiments conducted at temperatures other than room temperature. Tris buffers, for instance, exhibit a significant change in pKa with temperature.

-

Biological Compatibility: For in vivo or cell-based assays, the buffer must be non-toxic and physiologically compatible. "Good's buffers," a series of zwitterionic buffers developed by Norman Good and his colleagues, were designed to meet these criteria.[1][3]

Properties of Common Biological Buffers

The following table summarizes the properties of several commonly used biological buffers to aid in their selection.

| Buffer | pKa at 25°C | Effective pH Range | ΔpKa/°C |

| MES | 6.15 | 5.5 - 6.7 | -0.011 |

| Bis-Tris | 6.50 | 5.8 - 7.2 | -0.016 |

| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 |

| MOPS | 7.20 | 6.5 - 7.9 | -0.015 |

| HEPES | 7.48 | 6.8 - 8.2 | -0.014 |

| TES | 7.50 | 6.8 - 8.2 | -0.020 |

| Tris | 8.06 | 7.5 - 9.0 | -0.031 |

| Tricine | 8.15 | 7.4 - 8.8 | -0.021 |

| Bicine | 8.35 | 7.6 - 9.0 | -0.018 |

| CHES | 9.30 | 8.6 - 10.0 | -0.019 |

| CAPS | 10.40 | 9.7 - 11.1 | -0.018 |

Experimental Protocols

Protocol 1: Preparation of a 1 M Tris-HCl Buffer Stock Solution (pH 8.0)

This protocol describes the preparation of a 1 M stock solution of Tris-HCl buffer at a specific pH.

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 121.14 g of Tris base and transfer it to a 1 L beaker.

-

Add approximately 800 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions using standard pH 7.0 and pH 10.0 buffers.

-

Immerse the calibrated pH electrode in the Tris solution.

-

Slowly and carefully add concentrated HCl to the solution while continuously monitoring the pH. Add the HCl dropwise as the pH approaches 8.0.

-

Continue adding HCl until the pH of the solution is exactly 8.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Store the buffer solution at room temperature.

Protocol 2: Experimental Determination of Buffer Capacity

This protocol provides a general method for determining the buffer capacity of a prepared buffer solution.

Materials:

-

Prepared buffer solution

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized strong base (e.g., 0.1 M NaOH)

-

pH meter

-

Burettes (2)

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume (e.g., 100 mL) of the prepared buffer solution into a beaker.

-

Place the beaker on a magnetic stirrer, add a stir bar, and begin stirring gently.

-

Calibrate the pH meter and immerse the electrode in the buffer solution. Record the initial pH.

-

Fill one burette with the standardized strong acid and the other with the standardized strong base.

-

Titration with Acid: a. Slowly add a small, known volume of the strong acid (e.g., 1 mL) from the burette to the buffer solution. b. Allow the pH to stabilize and record the new pH value. c. Continue adding the strong acid in small increments, recording the volume added and the corresponding pH after each addition, until the pH has dropped by at least one unit from the initial pH.

-

Titration with Base: a. Using a fresh 100 mL aliquot of the buffer solution, repeat the titration process, this time adding the standardized strong base from the other burette. b. Continue adding the strong base in small increments until the pH has increased by at least one unit from the initial pH.

-

Calculation of Buffer Capacity (β):

-

For the addition of acid: β = (moles of H⁺ added) / (ΔpH * Volume of buffer in L)

-

For the addition of base: β = (moles of OH⁻ added) / (ΔpH * Volume of buffer in L)

Calculate the buffer capacity for both the acidic and basic directions.

-

Visualizing the Importance of pH Control

The following diagrams illustrate key concepts in buffering and the critical role of pH in biological signaling pathways.

Caption: The equilibrium between a weak acid and its conjugate base allows a buffer to neutralize added acid or base.

Caption: A logical workflow for selecting the appropriate buffer for a biochemical assay.

pH-Sensitive Signaling: The MAPK Pathway

Many cellular signaling pathways are exquisitely sensitive to changes in pH. The Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial regulator of cell proliferation, differentiation, and stress responses, is a prime example. Extracellular acidification can trigger the activation of the MAPK cascade.

Caption: A simplified diagram of the pH-sensitive MAPK signaling pathway.

Conclusion

A thorough understanding and careful application of buffering principles are indispensable for any researcher in the biochemical sciences. By mastering the concepts of the Henderson-Hasselbalch equation, buffer capacity, and the criteria for buffer selection, scientists can ensure the integrity and validity of their experimental data. The protocols and information provided in this guide serve as a comprehensive resource for the effective implementation of buffering strategies in the laboratory, ultimately contributing to the advancement of research and development.

References

A Technical Guide to the Solubility of PIPES Free Acid in Water for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the aqueous solubility of piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) free acid, a zwitterionic sulfonic acid buffer widely used in biological and pharmaceutical research. Understanding the solubility characteristics of this compound is critical for the preparation of buffer solutions and the design of experimental conditions in cell culture, protein crystallization, and fixation protocols.

Quantitative Solubility Data

The solubility of this compound is highly dependent on its form (free acid vs. salt) and the pH of the solution. The free acid form exhibits limited solubility in pure water.

| Parameter | Value | Notes |

| Chemical Formula | C₈H₁₈N₂O₆S₂ | - |

| Molecular Weight | 302.37 g/mol [1][2] | - |

| pKa₂ at 25°C | 6.8[3] | The effective buffering range is typically between pH 6.1 and 7.5.[4][5] |

| Solubility in Water | Approx. 1 g/L at 100°C[3] | This compound free acid is not very soluble in water.[3] Its solubility in water is relatively poor due to internal hydrogen bonding and hydrophobic interactions.[6] |

| Solubility in NaOH | Soluble in 0.1 M and 0.5 M NaOH[1][5][6] | The addition of a base like sodium hydroxide (NaOH) is required to dissolve the free acid by converting it to its more soluble salt form.[6] |

Factors Influencing the Solubility of this compound Free Acid

The primary factor governing the solubility of this compound free acid is the pH of the aqueous medium. Temperature also plays a role, although pH is the more critical parameter for practical laboratory applications.

Effect of pH

This compound free acid is a zwitterionic molecule, meaning it contains both positive and negative charges.[7] However, in its solid, free acid form, the sulfonic acid groups are protonated, leading to a molecular structure with strong intermolecular and intramolecular interactions that limit its interaction with water molecules.[7]

The solubility dramatically increases upon the addition of a base, such as sodium hydroxide (NaOH).[6] The base deprotonates the sulfonic acid groups, converting the this compound free acid into its sodium salt. This salt is significantly more polar and readily dissolves in water, resulting in a clear, colorless solution.[3] Therefore, to prepare a this compound buffer solution, it is standard practice to suspend the free acid in water and titrate with a strong base until the desired pH is reached and the powder is fully dissolved.[4][6] For ionic compounds with basic anions, solubility generally increases as the pH of the solution decreases.[8][9]

Effect of Temperature

While detailed data on the temperature-dependent solubility of this compound free acid is limited, it is known that solubility increases with temperature, as evidenced by its solubility of approximately 1 g/L at 100°C.[3] However, for most biochemical and pharmaceutical applications, buffer preparation is conducted at room temperature, where the pH adjustment remains the key to dissolution.

Experimental Protocols

Standard Method for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients and is applicable for a rigorous determination of this compound free acid solubility.[10]

Objective: To determine the saturation solubility of this compound free acid in a specific aqueous medium at a controlled temperature.

Materials:

-

This compound free acid (≥99% purity)[2]

-

Solvent (e.g., deionized water, specific buffer)

-

Mechanical agitator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 μm filter)

-

Calibrated pH meter

-

Validated analytical method for quantifying this compound concentration (e.g., HPLC-UV, titration)

Procedure:

-

Add an excess amount of this compound free acid to a known volume of the solvent in a sealed flask. The excess solid should be visually apparent.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a predetermined period. To establish equilibrium, samples of the supernatant should be taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of dissolved this compound does not change significantly between measurements.[10]

-

At each time point, stop agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the dissolved this compound from the undissolved solid by centrifugation or filtration to prevent precipitation.[10]

-

Dilute the clarified sample as necessary for the analytical method.

-

Quantify the concentration of this compound in the sample using a validated analytical technique.

-

Measure and record the final pH of the solution at the end of the experiment.[10]

Preparation of a 1 M this compound Buffer Stock Solution (pH 6.8)

This protocol outlines the practical steps to dissolve this compound free acid to create a usable buffer solution.

Objective: To prepare a 1 M stock solution of this compound buffer at a final pH of 6.8.

Materials:

-

This compound free acid (MW: 302.37 g/mol )

-

Deionized water

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a volumetric flask

Procedure:

-

To prepare 1 L of 1 M this compound buffer, start by adding approximately 800 mL of deionized water to a beaker.[4]

-

Add 302.37 g of this compound free acid to the water while stirring continuously.[4] A milky white suspension will form, as the free acid has low solubility.[6]

-

Slowly add the 10 N NaOH solution dropwise to the suspension.[4][6]

-

Continuously monitor the pH of the solution using a calibrated pH meter. As the NaOH is added, the this compound free acid will begin to dissolve.

-

Continue adding NaOH until the powder is completely dissolved and the pH of the solution stabilizes at 6.8.[11]

-

Once the desired pH is reached, transfer the clear solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to exactly 1 L.

-

For sterile applications, the solution should be filter-sterilized using a 0.2 µm filter.[3]

Visualizations

The following diagram illustrates the workflow for preparing a this compound buffer solution, highlighting the critical step of pH adjustment to overcome the inherent low solubility of the free acid.

Caption: Workflow for dissolving this compound free acid.

References

- 1. This compound free acid [sorachim.com]

- 2. scbt.com [scbt.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. This compound Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. This compound | 5625-37-6 [chemicalbook.com]

- 6. How to solve the problem of insoluble this compound buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. Why is this compound, a biological buffer, difficult to dissolve in water? [vacutaineradditives.com]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. who.int [who.int]

- 11. medchemexpress.com [medchemexpress.com]

PIPES Buffer: An In-depth Technical Guide to Maintaining Physiological pH in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer, a zwitterionic buffer widely utilized in biological and biochemical research for its ability to maintain a stable physiological pH. This guide details its physicochemical properties, highlights its advantages in various applications, and provides detailed experimental protocols for its use.

Core Properties of this compound Buffer

This compound is one of the "Good's" buffers, a series of buffers developed to be effective at physiological pH, possess low metal ion binding capacity, and exhibit minimal interference in biological assays.[1][2] Its chemical structure, containing two sulfonic acid groups and a piperazine ring, confers its zwitterionic nature and buffering capacity.

Physicochemical Characteristics

The key properties of this compound buffer are summarized in the table below, providing a quick reference for its suitability in various experimental setups.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₈N₂O₆S₂ | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| pKa at 25°C | 6.76 | [1] |

| Effective Buffering pH Range | 6.1 - 7.5 | [1] |

| Solubility in Water | Low (soluble as a salt) | [3] |

Temperature Dependence of pKa

A significant advantage of this compound buffer is its relatively low sensitivity to temperature changes, which ensures pH stability in experiments conducted at various temperatures.[1] The change in pKa (ΔpKa) per degree Celsius is a critical parameter for maintaining precise pH control.

| Temperature (°C) | pKa |

| 5 | 7.00 |

| 10 | 6.94 |

| 15 | 6.88 |

| 20 | 6.82 |

| 25 | 6.76 |

| 30 | 6.70 |

| 37 | 6.62 |

Data calculated based on a ΔpKa/°C of -0.0085, with a pKa of 6.76 at 25°C.

Metal Ion Binding

This compound buffer is characterized by its negligible capacity to bind divalent metal ions such as Ca²⁺, Mg²⁺, and Mn²⁺. This property is crucial in enzymatic assays where metal ions act as cofactors, as the buffer will not interfere with their availability.[2] This contrasts with buffers like Tris, which can chelate metal ions and potentially inhibit enzyme activity.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile buffer in a wide range of applications, from fundamental research to drug formulation.

Cell Culture and Lysis

This compound is suitable for use in cell culture media, helping to maintain a stable pH environment for cell growth.[4] Its low toxicity and inability to permeate cell membranes make it an excellent choice for maintaining the integrity of cellular systems. In cell lysis procedures, this compound can be a component of the lysis buffer to ensure the stability of proteins and other cellular components upon their release.

Enzyme Assays

The stable pH buffering capacity and low metal ion interaction of this compound make it an ideal choice for a variety of enzyme assays, particularly those involving GTPases like Ras.[5] Maintaining a constant pH is critical for accurate kinetic measurements, and the non-coordinating nature of this compound ensures that the activity of metalloenzymes is not compromised.

Protein Purification and Crystallization

This compound is frequently used in protein purification protocols, especially in techniques like ion-exchange chromatography.[2] Its zwitterionic nature and low ionic strength at physiological pH can be advantageous for separating proteins based on their charge. Furthermore, its compatibility with a wide range of proteins makes it a suitable buffer for protein crystallization studies.

Electron Microscopy and Fixation

This compound buffer is often employed in fixation protocols for electron microscopy. It helps to preserve the ultrastructure of cells and tissues by maintaining a stable pH during the fixation process with agents like glutaraldehyde.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound buffer.

Preparation of 1 M this compound Stock Solution (pH 6.8)

Materials:

-

This compound (free acid, MW: 302.37 g/mol )

-

10 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

Procedure:

-

Weigh out 302.37 g of this compound free acid and add it to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and begin stirring. The this compound free acid will not fully dissolve at this stage.

-

Slowly add the 10 M KOH or NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

-

Continue adding the base until the this compound is fully dissolved and the pH of the solution reaches 6.8.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the 1 M this compound stock solution at 4°C.

Purification of Microtubule Proteins using Phosphocellulose Chromatography

This protocol describes the isolation of microtubule proteins from brain tissue, a common application where this compound buffer is crucial for maintaining protein stability and activity.[1][2]

Materials:

-

PEM Buffer: 100 mM this compound, 1 mM EGTA, 1 mM MgSO₄, pH adjusted to 6.8 with KOH.

-

GTP Stock Solution: 100 mM in dH₂O, pH 7.0.

-

ATP Stock Solution: 100 mM in dH₂O, pH 7.0.

-

Glycerol

-

Phosphocellulose resin

-

Chromatography column

-

Brain tissue (e.g., porcine or bovine)

-

Homogenizer

-

Centrifuge and ultracentrifuge

Procedure:

-

Homogenization: Homogenize fresh or frozen brain tissue in ice-cold PEM buffer containing 1 mM DTT, 1 mM GTP, and protease inhibitors.

-

Clarification: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain a high-speed supernatant (HSS).

-

Polymerization: Add GTP to a final concentration of 1 mM and glycerol to 4 M to the HSS. Incubate at 37°C for 30-60 minutes to promote microtubule polymerization.

-

Pelleting Microtubules: Layer the polymerization mixture over a cushion of 10% sucrose in PEM buffer and centrifuge at 50,000 x g for 30 minutes at 37°C to pellet the microtubules.

-

Depolymerization: Resuspend the microtubule pellet in ice-cold PEM buffer and incubate on ice for 30 minutes to depolymerize the microtubules.

-

Phosphocellulose Chromatography:

-

Equilibrate a phosphocellulose column with PEM buffer.

-

Load the depolymerized microtubule solution onto the column.

-

Wash the column with PEM buffer to remove unbound proteins.

-

Elute the tubulin with a linear gradient of 0 to 1 M NaCl in PEM buffer.

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE to identify the fractions containing purified tubulin.

Experimental Workflow for Microtubule Purification

Caption: Workflow for the purification of microtubule proteins using this compound-based buffers.

Ras GTPase Activity Assay

This protocol outlines a fluorescence-based assay to measure the intrinsic GTPase activity of Ras, where this compound can be used as a non-interfering buffer.[5]

Materials:

-

Assay Buffer: 50 mM this compound pH 7.0, 5 mM MgCl₂, 1 mM DTT.

-

Purified Ras protein

-

GTPγS (non-hydrolyzable GTP analog)

-

Mant-GTP (fluorescent GTP analog)

-

Fluorometer

Procedure:

-

Nucleotide Exchange: Incubate the Ras protein with 10 mM EDTA and a 20-fold molar excess of Mant-GTP for 30 minutes at room temperature to load the fluorescent nucleotide.

-

Stop Exchange: Add MgCl₂ to a final concentration of 20 mM to stop the nucleotide exchange reaction.

-

Initiate Hydrolysis: Dilute the Mant-GTP-loaded Ras into the pre-warmed assay buffer to initiate GTP hydrolysis.

-

Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorometer with excitation at 360 nm and emission at 440 nm. The rate of fluorescence decay corresponds to the rate of GTP hydrolysis.

-

Data Analysis: Calculate the initial rate of hydrolysis from the linear portion of the fluorescence decay curve.

Signaling Pathway for Ras GTPase Activity Assay

Caption: Schematic of a fluorescence-based Ras GTPase activity assay.

Conclusion

This compound buffer is a valuable tool for researchers and drug development professionals due to its stable buffering capacity at physiological pH, minimal temperature sensitivity, and low metal ion binding. These properties ensure the integrity and functionality of biological molecules in a wide array of experimental settings. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of this compound buffer in your research and development endeavors. Careful consideration of the specific experimental requirements will enable the optimal use of this versatile buffering agent.

References

Zwitterionic Buffers: A Comprehensive Guide for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals